Influenza Matrix Protein (61-72)
Description
Significance of Influenza A Virus Matrix Protein 1 (M1) in Viral Pathogenesis and Immunity
The influenza A virus matrix protein 1 (M1) is the most abundant protein within the virion, forming a protective layer called the capsid beneath the viral envelope. uniprot.orgwikipedia.orgnih.gov This structural protein is crucial for multiple stages of the viral life cycle, including the determination of the virion's shape, assembly, and budding from the host cell. uniprot.orgresearchgate.net M1 plays a pivotal role in virus replication, from entry and uncoating to the subsequent assembly and release of new virus particles. uniprot.org
Recent research has also highlighted M1's role in viral pathogenesis by demonstrating that the protein can be released from infected cells and trigger inflammatory responses and cell death in lung epithelial and immune cells. nih.gov This process is mediated through the activation of Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines and reactive oxygen species. nih.gov The administration of M1 protein in vivo has been shown to worsen lung pathology and increase mortality in virus-infected mice, underscoring its significance as a pathogenic factor. nih.gov
Furthermore, the M1 protein is a key target for the cellular immune response. nih.gov Specifically, T-cell responses directed against conserved internal proteins like M1 are associated with cross-protection against different influenza A virus subtypes. nih.govnih.gov This is a critical aspect of immunity, as it can reduce the severity of infection even in the absence of specific antibodies against the circulating strain. nih.gov
Rationale for Focused Research on Conserved Peptide Epitopes in Influenza Vaccine Development
The high mutation rate of influenza viruses necessitates the annual reformulation of seasonal vaccines. nih.gov This antigenic drift, and the potential for more significant antigenic shifts leading to pandemics, underscores the urgent need for a universal influenza vaccine that provides broad and long-lasting protection. nih.govmdpi.com The strategy behind developing such a vaccine is to target conserved regions of the virus that are less prone to mutation. mdpi.comnih.gov
Conserved peptide epitopes, which are specific fragments of viral proteins recognized by the immune system, are at the forefront of this research. nih.govmdpi.com Unlike the highly variable surface proteins, internal proteins like M1 contain highly conserved epitopes across various influenza A strains. nih.gov The M1 protein, being highly conserved, is a promising target for inducing broad, cross-protective T-cell responses. nih.govplos.org
The Influenza Matrix Protein (61-72) is one such conserved epitope that has been identified as capable of inducing a CD4+ T-cell response. medchemexpress.com Research has shown that vaccines incorporating conserved T-cell epitopes from proteins like M1 can elicit robust immune memory and protect against lethal influenza challenges in animal models. nih.gov By focusing on these conserved peptides, scientists aim to create a vaccine that can overcome the limitations of current seasonal flu shots and provide protection against a wider range of influenza viruses. nih.govnih.gov
Research Findings on Influenza Matrix Protein (61-72) and Related Epitopes
| Finding | Significance |
| The M158-66 epitope, a highly conserved region within the M1 protein, is a frequent target for cytotoxic T lymphocytes (CTLs) in humans with the common HLA-A*0201 allele. nih.govnih.gov | This makes it a promising candidate for inclusion in a universal influenza vaccine. |
| While the M158-66 epitope itself is highly conserved, variations in amino acids outside of this specific region can affect its recognition by CD8+ T cells. nih.gov | This highlights a potential immune evasion strategy by the virus and is an important consideration for vaccine design. |
| Peptide-based vaccines containing conserved T-cell epitopes from M1 have been shown to reduce viral load in the lungs of mice and ferrets. plos.org | This demonstrates the potential protective efficacy of targeting these conserved regions. |
| The Influenza Matrix Protein (61-72) peptide specifically induces a CD4+ T-cell response. medchemexpress.com | CD4+ T cells are crucial for orchestrating the overall adaptive immune response, including helping B cells produce antibodies and activating CD8+ T cells. |
| Synthetic peptide vaccines composed of conserved internal antigens, including parts of M1, can induce virus-specific T-cell responses. mdpi.com | This further supports the rationale for using conserved peptide epitopes in universal vaccine strategies. |
Structure
2D Structure
Properties
Molecular Formula |
C63H97N15O18 |
|---|---|
Molecular Weight |
1352.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H97N15O18/c1-32(2)27-41(71-59(92)50(35(7)80)76-55(88)43(29-38-19-13-10-14-20-38)72-58(91)48(33(3)4)74-54(87)42(68-46(82)30-64)28-37-17-11-9-12-18-37)53(86)77-51(36(8)81)60(93)75-49(34(5)6)61(94)78-26-16-22-45(78)57(90)73-44(31-79)56(89)69-39(23-24-47(83)84)52(85)70-40(62(95)96)21-15-25-67-63(65)66/h9-14,17-20,32-36,39-45,48-51,79-81H,15-16,21-31,64H2,1-8H3,(H,68,82)(H,69,89)(H,70,85)(H,71,92)(H,72,91)(H,73,90)(H,74,87)(H,75,93)(H,76,88)(H,77,86)(H,83,84)(H,95,96)(H4,65,66,67)/t35-,36-,39+,40+,41+,42+,43+,44+,45+,48+,49+,50+,51+/m1/s1 |
InChI Key |
GIVVBUTWDBWZQY-JKAUZBFUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN |
Origin of Product |
United States |
Epitope Identification and Molecular Characterization of Influenza Matrix Protein 61 72
Discovery and Delineation of the Influenza Matrix Protein (61-72) as a T-Cell Epitope
The identification of the influenza matrix protein (61-72) as a T-cell epitope emerged from studies aimed at understanding the cellular immune response to influenza A virus infection. Researchers utilized a CD4+ T-cell clone, named PM19, which was isolated from a patient who had contracted influenza. This T-cell clone demonstrated a response to a larger peptide fragment of the matrix protein, encompassing amino acids 55 through 73. nih.gov To pinpoint the precise sequence recognized by the T-cells, a series of synthetic peptides that covered the entire MP55–73 region were created and tested for their ability to stimulate the PM19 T-cell clone. nih.gov Through these experiments, the peptide corresponding to amino acids 61-72 (GFVFTLTVPSER) was identified as a potent stimulator of the CD4+ T-cell response. nih.govmedchemexpress.com
Determination of Core and Flanking Amino Acid Sequences for Optimal T-Cell Recognition
Further investigation into the interaction between the T-cell receptor and the peptide-MHC complex revealed the critical amino acid residues for T-cell recognition. The core sequence essential for this recognition was identified as the nonapeptide FVFTLTVPS, corresponding to amino acids 62-70. nih.gov This core sequence is believed to fit directly into the peptide-binding groove of the Major Histocompatibility Complex (MHC) molecule. nih.gov
| Peptide Sequence | Amino Acid Position | T-Cell Response |
| GFVFTLTVPSER | 61-72 | Maximal |
| FVFTLTVPSER | 62-72 | Maximal |
| LGFVFTLTVPSERG | 60-73 | Maximal |
| FVFTLTVPS | 62-70 | Low |
| VFTLTVPSE | 63-71 | Low |
Major Histocompatibility Complex (MHC) Restriction of Influenza Matrix Protein (61-72)
The presentation of the influenza matrix protein (61-72) epitope to T-cells is dependent on specific molecules known as the Major Histocompatibility Complex (MHC). The particular MHC molecule involved determines which subset of T-cells will be activated.
Human Leukocyte Antigen (HLA) Class II Presentation (e.g., HLA-DR4)
The influenza matrix protein (61-72) epitope is primarily presented by MHC class II molecules, specifically the Human Leukocyte Antigen (HLA) class II allomorph HLA-DR4. nih.gov This was demonstrated in studies where only B-lymphoblastoid cell lines expressing HLA-DR4 were effectively lysed by the PM19 T-cell clone. nih.gov Furthermore, this cytolytic activity could be blocked by an antibody specific for HLA-DR, confirming the requirement of this particular MHC class II molecule for the presentation of the epitope. nih.gov The core sequence MP62–70 conforms well to the binding motif for peptides presented by HLA-DR4. nih.gov
Comparative Analysis of MHC Class I and Class II Presentation Contexts
While the influenza matrix protein (61-72) is a well-established MHC class II-restricted epitope, the broader influenza matrix protein is a rich source of epitopes for both MHC class I and class II presentation. plos.orgsoton.ac.uk MHC class I molecules typically present peptides derived from proteins synthesized within the cell, leading to the activation of CD8+ cytotoxic T lymphocytes (CTLs). nih.gov In contrast, MHC class II molecules present peptides from extracellular proteins or those taken up by antigen-presenting cells, activating CD4+ helper T-cells. nih.gov
Studies have shown that internal influenza proteins, particularly the matrix protein 1 (M1), are a significant source of both CD4+ and CD8+ T-cell epitopes. plos.orgsoton.ac.uk While some studies have focused on specific MHC class I-restricted epitopes from the matrix protein, such as the peptide spanning amino acids 57-68 recognized by HLA-A2-restricted CTLs, the (61-72) region is predominantly associated with MHC class II presentation and the activation of CD4+ T-cells. nih.gov The processing pathways for endogenous antigens to be presented on MHC class II molecules are complex and can involve processes like autophagy. nih.govamazonaws.comjefferson.edu
Genetic Conservation and Sequence Homology of Influenza Matrix Protein (61-72) Across Influenza A Virus Strains and Subtypes
The matrix protein 1 (M1) gene of influenza A viruses is known to be highly conserved across different strains and subtypes compared to the surface glycoproteins like hemagglutinin (HA) and neuraminidase (NA). tandfonline.complos.org This conservation is crucial for the virus's structural integrity and function. uniprot.orgnih.gov The high degree of conservation extends to the M1 protein sequence, including the region encompassing the (61-72) epitope.
Cellular Immune Responses Mediated by Influenza Matrix Protein 61 72
Induction and Characterization of Antigen-Specific T-Cell Responses
The presentation of the Influenza Matrix Protein (61-72) peptide by antigen-presenting cells (APCs) initiates the activation and expansion of T-cells that specifically recognize this epitope. The nature of this activation and the resulting characteristics of the T-cell populations are multifaceted.
The activation of CD4+ T-cells, often referred to as helper T-cells, is a pivotal event in orchestrating the broader adaptive immune response to influenza infection. Upon recognition of the M1 (61-72) peptide presented by MHC class II molecules on APCs, naive CD4+ T-cells undergo a process of activation and differentiation. This leads to the generation of various functional phenotypes, each with specialized roles in combating the infection.
Studies have shown that CD4+ T-cells specific for epitopes within the M1 protein are readily detectable in the circulation of most individuals, reflecting a history of exposure to influenza through infection or vaccination. frontiersin.org These cells are a key component of the memory T-cell pool and can be rapidly mobilized upon subsequent encounters with the virus. The functional phenotypes of these activated CD4+ T-cells are diverse and include:
T-helper 1 (Th1) cells: These cells are characterized by the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). Th1 cells are crucial for promoting the cytotoxic activity of CD8+ T-cells and activating other immune cells involved in viral clearance. nih.govmdpi.com
T follicular helper (Tfh) cells: Located within the germinal centers of secondary lymphoid organs, Tfh cells provide essential help to B-cells, promoting their differentiation into antibody-producing plasma cells and the generation of high-affinity, neutralizing antibodies. frontiersin.org
Cytotoxic CD4+ T-cells: A subset of CD4+ T-cells can acquire direct cytotoxic capabilities, enabling them to recognize and kill infected cells, thereby contributing directly to viral clearance. nih.gov
The diversity of these functional phenotypes underscores the central role of M1 (61-72)-specific CD4+ T-cells in coordinating a multi-pronged attack against influenza virus.
CD8+ T-cells, or cytotoxic T-lymphocytes (CTLs), are critical for directly eliminating virus-infected cells. They recognize viral peptides, including those derived from the M1 protein, presented on MHC class I molecules. The M1 protein is a major target for the CD8+ T-cell response, and several immunodominant epitopes have been identified within its sequence. nih.govpnas.org
A notable feature of the T-cell response to influenza is the existence of overlapping epitopes, where a single peptide sequence can be recognized by both CD4+ and CD8+ T-cells. While the canonical presentation pathways involve MHC class II for CD4+ and MHC class I for CD8+ T-cells, some peptides can be presented by both. For instance, epitopes within the M1 protein have been predicted to bind to both class I and II HLA molecules. nih.gov This phenomenon of overlapping epitopes can lead to a more integrated and potent immune response, as both helper and cytotoxic T-cell arms are simultaneously engaged against the same viral target.
Research has also demonstrated that even minor variations in the length of overlapping peptides can elicit distinct and non-cross-reactive CD8+ T-cell populations with different functional characteristics. anu.edu.aucardiff.ac.uk This highlights the exquisite specificity of T-cell recognition and the complexity of the immune response to viral antigens.
Effector Functions of Influenza Matrix Protein (61-72)-Specific T Cells
Once activated, T-cells specific for Influenza Matrix Protein (61-72) execute a range of effector functions aimed at controlling and eliminating the viral infection. These functions include the production of signaling molecules called cytokines and the ability to proliferate and establish a long-lasting pool of memory cells.
A hallmark of an effective T-cell response is the production of specific cytokines. For influenza-specific T-cells, a Th1-biased cytokine profile is generally associated with protective immunity. nih.govnih.gov
Interferon-gamma (IFN-γ): This is a key antiviral cytokine produced by both CD4+ and CD8+ T-cells. nih.gov IFN-γ has multiple roles, including the direct inhibition of viral replication, the activation of macrophages and other immune cells, and the enhancement of MHC molecule expression on infected cells, making them better targets for CTLs. jci.orgasm.org Increased levels of IFN-γ-producing CD4+ and CD8+ T-cells specific for conserved internal proteins like M1 correlate with protection against influenza. frontiersin.org
Interleukin-2 (IL-2): Primarily produced by CD4+ T-cells, IL-2 is a critical growth factor that promotes the proliferation and survival of both CD4+ and CD8+ T-cells. nih.govmdpi.com This ensures the clonal expansion of antigen-specific T-cells to a sufficient number to effectively combat the infection.
The ability of T-cells to produce multiple cytokines simultaneously, known as polyfunctionality, is often considered a marker of a highly effective and protective immune response. nih.gov
A crucial aspect of the T-cell response is the ability to undergo rapid proliferation upon antigen encounter. This clonal expansion is essential for generating a large enough army of effector T-cells to control the virus. Studies have shown that influenza-specific T-cells, including those targeting the M1 protein, are highly proliferative. mdpi.com
Following the clearance of the primary infection, a subset of these expanded T-cells differentiates into long-lived memory T-cells. frontiersin.org These memory cells persist in the body and provide long-term protection against future infections with the same or similar influenza strains. frontiersin.org Memory T-cells are characterized by their ability to mount a more rapid and robust response upon re-exposure to the antigen. nih.gov This "recall" response is a cornerstone of adaptive immunity and is a key goal of vaccination strategies. nih.gov The development of a strong memory T-cell pool specific for conserved epitopes like M1 (61-72) is therefore highly desirable for broad and lasting protection.
Cross-Reactivity and Heterosubtypic Immunity Elicited by Influenza Matrix Protein (61-72)
One of the most significant aspects of the T-cell response to internal influenza proteins like M1 is its potential to confer cross-reactive or heterosubtypic immunity. nih.gov Unlike antibodies that primarily target the highly variable surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), T-cells often recognize conserved internal proteins. nih.gov
The amino acid sequence of the M1 protein is highly conserved across different influenza A virus subtypes. mdpi.comnih.gov Consequently, T-cells that are primed to recognize an epitope like M1 (61-72) from one influenza strain can often recognize the same or a very similar epitope from a different strain or subtype. jci.orgresearchgate.net This cross-reactivity is the basis for heterosubtypic immunity, which is the protection against one influenza subtype afforded by a previous infection with a different subtype. nih.govasm.orgjci.org
Numerous studies have demonstrated that memory T-cells established by seasonal human influenza infections can cross-react with avian influenza strains like H5N1. jci.orgresearchgate.net The M1 protein is consistently identified as an immunodominant target of this cross-recognition by both CD4+ and CD8+ T-cells. jci.org This pre-existing T-cell immunity in the population is believed to play a significant role in mitigating the severity of illness during influenza pandemics caused by novel strains. nih.gov Therefore, inducing strong and durable T-cell responses to conserved epitopes such as Influenza Matrix Protein (61-72) is a major goal in the development of universal influenza vaccines that could provide broad protection against diverse influenza viruses. pnas.org
Breadth of T-Cell Recognition Across Phylogenetically Diverse Influenza Viruses
T-cell responses targeting conserved internal proteins of the influenza virus, such as the matrix protein 1 (M1), are noted for their broad cross-reactivity. nih.gov Unlike the surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), which are subject to frequent mutations (antigenic drift), internal proteins like M1 exhibit a much lower rate of mutation. mdpi.com This conservation means that epitopes within M1, including the region of amino acids 61-72, are often identical across different influenza A subtypes.
Research has demonstrated that cytotoxic T lymphocytes (CTLs) from individuals previously exposed to seasonal influenza strains can recognize and respond to a wide array of phylogenetically distant viruses. nih.gov For instance, memory T-cells established by seasonal H1N1 and H3N2 infections show cross-reactivity with the highly pathogenic avian H5N1 strain. jci.orgnih.govresearchgate.net Studies focusing on the immunodominant targets of this cross-recognition have consistently identified the M1 and nucleoprotein (NP) as major antigens. jci.orgnih.govresearchgate.net
The M1 58-66 epitope, which encompasses the 61-72 sequence, is a primary example of a highly conserved immunogenic peptide presented by the common HLA-A*0201 allele. nih.govnih.gov This specific epitope has remained virtually unchanged in influenza strains circulating since the 1918 pandemic. nih.gov Consequently, CD8+ T-cells that recognize this peptide can target cells infected with a wide variety of influenza A viruses. This broad recognition is a key component of heterosubtypic immunity, the immune protection against a different subtype of virus from the one that initially established immunity. nih.govnih.gov
Experimental findings have confirmed this extensive cross-reactivity. T-cells from healthy donors with a history of seasonal flu exposure were able to recognize and kill target cells infected with recombinant viruses expressing the M1 protein from the avian H5N1 strain. jci.orgnih.gov This indicates that the T-cell receptors can recognize the M1-derived peptide regardless of the virus strain it originated from, a critical feature for broad-spectrum immunity. nih.gov
| Exposed Influenza Strain(s) | Target Influenza Strain(s) | Key Finding | Source |
|---|---|---|---|
| Seasonal H1N1, H3N2 | Avian H5N1 | Memory CD4+ and CD8+ T-cells showed cross-recognition of the M1 protein. | jci.orgnih.gov |
| Seasonal Influenza A Viruses | Pandemic A(H1N1) 2009 | The M1 58-66 epitope is 100% identical, allowing for pre-existing T-cell recognition. | nih.gov |
| Various Influenza A Strains | Variant M1 58-66 Peptides | A high frequency of T-cell clonotypes can recognize substituted M1 peptides, showing extensive cross-reactivity. | nih.gov |
| Seasonal H1N1 Split Vaccine (adjuvanted) | Group 1 & Group 2 Influenza A Viruses | Vaccination elicited cross-reactive CD8+ T-cells targeting conserved M1 epitopes. | asm.org |
Contribution to Pre-existing Immunity Against Novel or Emerging Influenza Strains
The cross-reactivity of T-cells targeting the conserved M1 protein, including the 61-72 region, is a cornerstone of pre-existing immunity against novel influenza viruses. researchgate.net While antibodies generated by vaccination or infection are typically strain-specific and may fail to recognize a new pandemic strain, T-cell memory to conserved internal proteins can provide a crucial second line of defense. nih.gov This form of immunity does not usually prevent infection but can significantly reduce the severity of the disease and promote faster viral clearance. jci.orgmdpi.com
The 2009 H1N1 pandemic provided significant evidence for the protective role of pre-existing T-cell immunity. It was observed that many individuals, despite lacking antibodies to the new virus, experienced milder symptoms than might have been expected. nih.gov This was partly attributed to pre-existing T-cells from prior seasonal flu infections that recognized conserved epitopes, including those in the M1 protein. nih.govmdpi.com The M1 58-66 epitope, for example, was identical between the 2009 pandemic strain and previous seasonal strains. nih.gov This suggests that a significant portion of the population expressing the appropriate HLA type likely had protective CD8+ T-cell immunity against the novel virus. nih.gov
Similarly, studies on the avian H5N1 virus have shown that T-cells from healthy individuals never exposed to H5N1 can still mount a response against it. jci.orgnih.gov This pre-existing immunity is mediated by memory T-cells established by past encounters with common human influenza viruses. jci.org The presence of these cross-reactive T-cells specific for conserved proteins like M1 is believed to be a critical factor that could help mitigate the impact of a future pandemic caused by an avian strain. nih.gov
Vaccine strategies are now being developed to specifically induce these broadly cross-reactive T-cell responses. mdpi.com By including conserved antigens like M1, these "universal" influenza vaccines aim to elicit long-lasting, heterosubtypic immunity that would remain effective even when the virus surface proteins change. nih.govmdpi.com
| Context | Immune Component | Observed Effect | Source |
|---|---|---|---|
| 2009 H1N1 Pandemic | Pre-existing cross-reactive T-cells to conserved internal proteins (M1, NP) | Associated with reduced illness severity. | mdpi.com |
| Human Challenge Studies | Pre-existing CD4+ T-cells to conserved internal proteins | Correlated with reduced viral shedding and less severe illness. | mdpi.com |
| Exposure to Avian H5N1 | Memory T-cells from seasonal flu | Cross-recognition of H5N1 M1 and NP proteins in unexposed individuals. | jci.orgnih.gov |
| General Influenza Exposure | Pre-existing T-cell immunity to conserved epitopes | May decrease the severity of infection during a pandemic outbreak. | nih.gov |
Antigen Processing and Presentation Mechanisms for Influenza Matrix Protein 61 72
Pathways of Influenza Matrix Protein Processing and Peptide Generation
The influenza matrix protein, like other viral proteins, can be processed through multiple intracellular pathways to generate antigenic peptides. The specific pathway utilized determines whether the resulting epitope is presented on MHC class I or MHC class II molecules.
Endogenous Pathway (MHC Class I): For cytotoxic T lymphocyte (CTL) recognition, the M1 protein, synthesized within an infected cell, is primarily processed via the endogenous or cytosolic pathway. nih.gov Viral proteins in the cytoplasm are targeted for degradation by a large, multi-catalytic protease complex called the proteasome. nih.govyoutube.com The proteasome cleaves the protein into smaller peptide fragments. nih.gov These peptides, typically 8-10 amino acids long, are then transported from the cytosol into the lumen of the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). nih.govresearchgate.net Within the ER, peptides can be further trimmed by aminopeptidases like ERAP before being loaded onto newly synthesized MHC class I molecules. youtube.com The immunodominant HLA-A2 restricted epitope from the M1 protein, GILGFVFTL (residues 58-66), is generated through this conventional pathway. nih.gov While slightly different from the 61-72 peptide, its processing provides a direct model for how this region of the M1 protein enters the MHC class I pathway.
Exogenous and Autophagy Pathways (MHC Class II): For presentation to CD4+ helper T cells, the M1 protein is processed through pathways that load peptides onto MHC class II molecules. This typically involves the exogenous pathway, where extracellular viral particles or debris from infected cells are taken up by professional antigen-presenting cells (APCs) into endocytic compartments (e.g., endosomes, lysosomes). nih.govmdpi.com Inside these acidic vesicles, proteases such as cathepsins degrade the protein into peptides. nih.gov
Research has identified a key MHC class II-restricted T-cell epitope within the 61-72 region of the influenza matrix protein. nih.gov Studies using synthetic peptides revealed that while the nonapeptide FVFTLTVPS (residues 62-70) represents the core sequence, longer peptides such as GFVFTLTVPSER (residues 61-72) are required for maximal stimulation of CD4+ T-cell clones. nih.gov This indicates that the flanking residues are crucial for stable binding to the MHC class II molecule or for recognition by the T-cell receptor. nih.gov
Furthermore, endogenous sources of the M1 protein can also be directed for MHC class II presentation through a process called autophagy. jefferson.eduamazonaws.com In this pathway, cytosolic components, including viral proteins, are engulfed into double-membraned vesicles called autophagosomes. amazonaws.com These autophagosomes can then fuse with MHC class II-containing compartments, delivering their contents for processing and loading onto MHC class II molecules. nih.govamazonaws.com This provides a mechanism for APCs that are themselves infected to present viral antigens to CD4+ T cells.
Role of Antigen-Presenting Cells (APCs) in Epitope Presentation
Professional APCs, such as dendritic cells (DCs), macrophages, and B cells, are specialized to initiate T-cell responses. mdpi.complos.org They are critical for processing the influenza M1 protein and presenting its epitopes.
Dendritic cells are considered the most potent APCs for activating naïve T cells. plos.org Human myeloid DCs (mDCs) are particularly efficient at this process. plos.org They can internalize influenza virus particles and process the M1 protein for presentation on both MHC class I (a process known as cross-presentation, if the DC is not infected itself) and MHC class II molecules. mdpi.complos.org Studies have shown that mDCs are superior to plasmacytoid DCs (pDCs) in their ability to present influenza antigens on MHC class I and activate virus-specific CD8+ T cells. plos.org However, infected mDCs are also highly efficient at presenting endogenous viral antigens, like M1, on MHC class II molecules. plos.org
B-lymphoblastoid cell lines (B-LCLs), a type of B cell APC, have been instrumental in laboratory settings to study epitope presentation. They have been used to demonstrate that the presentation of the M1-derived epitope on MHC class II is dependent on the specific HLA type of the cell, with the (61-72) region being presented by HLA-DR4. nih.gov Other studies have used monocyte-derived dendritic cells (MoDCs) to show the processing and cross-presentation of a larger M1 peptide (55-72) to specific CD8+ T cells, which requires intracellular processing to generate the shorter, optimal epitope. ibb.waw.pl
The table below summarizes the findings from a study identifying the core epitope within the Influenza Matrix Protein (61-72) region using B-lymphoblastoid cells as APCs.
| Peptide Sequence | Amino Acid Position | T-Cell Response | Restricting MHC Allomorph |
| GFVFTLTVPSER | 61-72 | Maximal | HLA-DR4 |
| FVFTLTVPS | 62-70 | Low (Core Epitope) | HLA-DR4 |
| VFTLTVPSE | 63-71 | Low | HLA-DR4 |
| Data derived from studies on CD4+ T-cell clone responses. nih.gov |
Molecular Mechanisms of Peptide Loading onto MHC Molecules
The loading of a peptide such as Influenza Matrix Protein (61-72) onto an MHC molecule is a highly chaperoned and regulated process that ensures only appropriate peptides are presented.
MHC Class I Loading: Inside the endoplasmic reticulum, the loading of peptides onto MHC class I molecules is facilitated by the peptide-loading complex (PLC). This complex includes the TAP transporter, which delivers the peptides, and several chaperone proteins like calreticulin, ERp57, and tapasin. youtube.com Tapasin bridges the MHC class I molecule to TAP, promoting the sampling of peptides. More recently, the role of another chaperone, TAP-binding protein related (TAPBPR), has been highlighted. rsc.org TAPBPR acts as a peptide editor, promoting the exchange of low-affinity peptides for high-affinity ones on the MHC class I molecule, ensuring a stable complex is formed before it is transported to the cell surface. rsc.org Kinetic models show that TAPBPR binding can reshape the peptide-binding groove of the MHC molecule, facilitating the loading of the N-terminal end of the peptide first. rsc.org
MHC Class II Loading: The loading of peptides onto MHC class II molecules occurs in specialized endosomal compartments (MIICs). amazonaws.com Newly synthesized MHC class II molecules are first associated with a protein called the invariant chain (Ii) in the ER. oup.com This chain blocks the peptide-binding groove, preventing premature loading of peptides found in the ER. oup.com The MHC-Ii complex is then transported to the endocytic pathway, where the invariant chain is progressively degraded, leaving a small fragment called CLIP (class II-associated invariant chain peptide) in the groove. In the MIICs, a non-classical MHC molecule, HLA-DM, acts as a peptide editor. nih.gov It catalyzes the release of the CLIP fragment and facilitates the binding of higher-affinity peptides, such as the (61-72) fragment derived from the M1 protein. nih.gov The stable peptide-MHC class II complex is then transported to the cell surface for presentation to CD4+ T cells. oup.com
Computational and Bioinformatic Analysis of Influenza Matrix Protein 61 72 Epitopes
In Silico Prediction and Validation of T-Cell Epitopes
The initial step in evaluating the potential of a peptide as a vaccine candidate is the in silico prediction of its ability to be presented by Major Histocompatibility Complex (MHC) molecules and subsequently recognized by T-cells. This process involves a variety of computational tools that predict T-cell epitopes based on different parameters. nih.gov
Influenza Matrix Protein (61-72) has been identified as a specific epitope that can induce a CD4+ T-cell response. medchemexpress.com The prediction of such epitopes is typically performed using servers and algorithms that analyze the peptide's sequence for binding motifs compatible with various Human Leukocyte Antigen (HLA) alleles, which are the human versions of MHC.
Key steps in the in silico prediction process include:
MHC Class I and Class II Binding Prediction: Tools are used to predict the binding affinity of the peptide to a wide range of HLA class I and class II alleles. A lower half-maximal inhibitory concentration (IC50) value generally indicates a stronger binding affinity. nih.gov
Proteasomal Cleavage Prediction: For cytotoxic T lymphocyte (CTL) epitopes, prediction servers estimate the likelihood of the peptide being generated by the proteasome.
TAP Transport Efficiency: The efficiency of the predicted peptide's transport into the endoplasmic reticulum via the Transporter associated with Antigen Processing (TAP) is also computationally assessed.
Antigenicity and Allergenicity Screening: Predicted epitopes are evaluated for their potential to be antigenic (i.e., provoke an immune response) and non-allergenic to prevent adverse reactions.
It is important to note that while in silico methods are powerful for initial screening, the data generated can sometimes overestimate the number of conserved epitopes, and not all predicted epitopes are naturally processed and presented by infected cells. semanticscholar.org Therefore, experimental validation is a critical subsequent step.
Table 1: Common In Silico Tools for T-Cell Epitope Prediction
| Tool/Server | Prediction Focus | Purpose |
| NetMHC / NetMHCpan | MHC Class I Binding | Predicts binding of peptides to a wide range of MHC class I alleles. |
| NetMHCII / NetMHCIIpan | MHC Class II Binding | Predicts binding of peptides to various MHC class II alleles. |
| IEDB | Comprehensive Epitope Analysis | An integrated database and tool resource for predicting and analyzing B-cell and T-cell epitopes. |
| NetCTL | CTL Epitope Prediction | Predicts CTL epitopes in protein sequences by combining predictions of proteasomal cleavage, TAP transport efficiency, and MHC class I affinity. |
| VaxiJen | Antigenicity Prediction | Predicts the antigenicity of a peptide based on its physicochemical properties. |
| AllerTOP | Allergenicity Prediction | Assesses the potential of a peptide to be an allergen. |
Structural Modeling of Influenza Matrix Protein (61-72)-MHC Complexes
Understanding the three-dimensional structure of the peptide-MHC (pMHC) complex is vital for elucidating the molecular basis of T-cell recognition. Structural modeling and molecular docking are computational techniques used to predict and analyze the interaction between an epitope, like the Influenza Matrix Protein (61-72), and the MHC binding groove. nih.govnih.gov
The process involves:
Homology Modeling: Creating a 3D model of the MHC allele of interest if a crystal structure is not available.
Peptide Docking: Placing the peptide epitope into the binding groove of the MHC molecule to predict its most likely conformation.
Molecular Dynamics Simulation: Simulating the movements of the pMHC complex over time to assess its stability and the dynamics of the interaction.
While a specific crystal structure for the (61-72) peptide complexed with an MHC molecule is not detailed in the provided context, studies on other influenza matrix protein epitopes provide valuable insights. For instance, the crystal structure of the M1 epitope (58-66) has been solved in complex with both HLA-A02:01 and HLA-C08:01. rcsb.org These studies reveal that the same peptide can bind in nearly identical conformations to different MHC molecules, accommodated by unique and shared residues within the MHC binding pockets. rcsb.org Such analyses provide a detailed view of the anchor residues of the peptide that fit into specific pockets of the MHC groove and the centrally located residues that are exposed for T-cell receptor interaction. This structural information is critical for designing modified epitopes with enhanced binding and immunogenicity.
Table 3: Example of Interacting Residues from a Modeled Influenza M1 Epitope-MHC Complex
| Peptide Residue Position | Peptide Amino Acid | Interacting MHC Residues (Example) | Type of Interaction |
| P1 | Glycine (G) | Tyr7, Tyr159 | Hydrogen Bond |
| P2 | Isoleucine (I) | Met45, Val67 | van der Waals |
| P3 | Leucine (L) | Tyr99, Tyr116 | Hydrophobic |
| P9 | Leucine (L) | Trp147, Tyr84 | Anchor residue interaction |
Computational Design of Multi-Epitope Constructs Incorporating Influenza Matrix Protein (61-72)
The high conservation and immunogenic potential of epitopes like Influenza Matrix Protein (61-72) make them prime candidates for inclusion in multi-epitope vaccine constructs. The goal of this in silico design strategy is to create a single molecule that incorporates multiple T-cell and B-cell epitopes to elicit a broad and robust immune response. mdpi.com
The computational design of such a vaccine involves several key steps:
Epitope Selection: Conserved and highly immunogenic CTL and Helper T Lymphocyte (HTL) epitopes, such as the M1 (61-72) peptide, are selected from various viral proteins.
Linker Integration: The selected epitopes are joined together using flexible or rigid peptide linkers (e.g., GPGPG, AAY, EAAAK). researchgate.net These linkers help to ensure that each epitope can be properly processed and presented by the antigen-presenting cells.
Adjuvant Addition: To enhance the vaccine's immunogenicity, an adjuvant is often fused to the construct. Adjuvants can be molecules like pan-HLA DR-binding epitopes (PADRE) or other immune stimulants. nih.govresearchgate.net
Physicochemical and Immunological Analysis: The final construct is analyzed in silico for its antigenicity, potential allergenicity, solubility, and stability.
Structural Modeling and Docking: The 3D structure of the multi-epitope vaccine is modeled, and its interaction with immune receptors like Toll-like receptors (TLRs) and MHC molecules is simulated to predict its ability to trigger an immune response. nih.govnih.gov
By combining conserved epitopes from proteins like M1, these computationally designed vaccines aim to overcome the challenge of influenza virus variability and provide protection against multiple strains. mdpi.com
Table 4: Components of a Computationally Designed Multi-Epitope Vaccine
| Component | Example | Purpose in the Construct |
| Adjuvant | PADRE sequence | Enhances the overall immune response to the vaccine. |
| CTL Epitopes | Conserved peptides from M1, NP | Stimulate a cytotoxic T-cell response to kill infected cells. |
| HTL Epitopes | Influenza Matrix Protein (61-72) | Activate helper T-cells to support B-cell and CTL responses. |
| B-cell Epitopes | Peptides from surface proteins | Stimulate antibody production. |
| Linkers | GPGPG, AAY | Separate epitopes for correct processing and presentation. |
Influenza Matrix Protein 61 72 in Preclinical Vaccine Development
Strategic Inclusion in Universal Influenza Vaccine Candidates
There is a lack of specific studies detailing the strategic inclusion of the Influenza Matrix Protein (61-72) peptide as a core component in universal influenza vaccine candidates. The rationale for universal vaccines is to target conserved viral proteins to elicit broad, cross-protective immunity. nih.gov Research into T-cell inducing vaccines often focuses on the highly conserved internal proteins like Nucleoprotein (NP) and Matrix protein 1 (M1), as they contain numerous immunodominant epitopes. nih.govnih.govfrontiersin.org While M1 is a key target, the literature predominantly highlights the importance of the M1(58-66) epitope for CD8+ T-cell responses in individuals with the common HLA-A*02:01 allele. nih.gov The specific strategic value and inclusion of the (61-72) CD4+ T-cell epitope in multi-epitope vaccine constructs are not well-documented in available preclinical studies.
Rational Design of Adjuvanted Peptide-Based Vaccine Formulations
Information regarding the rational design of adjuvanted vaccine formulations specifically incorporating the Influenza Matrix Protein (61-72) peptide is scarce. The design of peptide-based vaccines often requires adjuvants to enhance the immunogenicity of small peptide epitopes. nih.gov Various adjuvants are used to boost immune responses to influenza antigens, but the specific pairing of an adjuvant system with the (61-72) peptide to optimize its specific CD4+ T-cell-stimulating activity has not been a focus of the published literature.
Comparative Efficacy of Influenza Matrix Protein (61-72) with Other Conserved Antigens (e.g., Nucleoprotein, M2e)
There are no available preclinical studies that directly compare the efficacy of a vaccine candidate based on the Influenza Matrix Protein (61-72) with those based on other major conserved antigens like Nucleoprotein (NP) or the M2 ectodomain (M2e). Comparative studies are crucial for selecting the most promising antigens for a universal vaccine. The literature contains comparisons between NP, M1 (as a whole protein), and M2e-based vaccines, often concluding that a combination of antigens that stimulates both antibody (like anti-M2e) and T-cell (like anti-NP and anti-M1) responses may be most effective. nih.govasm.orgmdpi.com However, the specific protective efficacy of the (61-72) epitope alone or in direct comparison to these other antigens has not been established.
Advanced Methodologies for Studying Influenza Matrix Protein 61 72 Immunoreactivity
High-Throughput T-Cell Assays (e.g., ELISPOT, Intracellular Cytokine Staining, Proliferation Assays)
High-throughput T-cell assays are essential tools for quantifying and characterizing the immune response to specific viral epitopes like M1 (61-72). These assays allow for the rapid screening of large numbers of samples and provide detailed information about the function of responding T-cells.
ELISPOT (Enzyme-Linked Immunospot) Assay : This highly sensitive assay is widely used to measure the frequency of cytokine-producing cells at the single-cell level. mdpi.com In the context of influenza, peripheral blood mononuclear cells (PBMCs) from individuals are stimulated with the M1 (61-72) peptide. nih.gov T-cells that recognize the peptide will become activated and secrete cytokines, such as interferon-gamma (IFN-γ), which is a hallmark of an antiviral T-cell response. mdpi.commdpi.com The resulting "spots" on the assay plate correspond to individual cytokine-secreting cells, allowing for precise quantification. Studies have utilized ELISPOT assays to measure baseline and vaccine-induced T-cell responses to M1 peptides. nih.govresearchgate.net For example, in some vaccine studies, ELISPOT assays are performed by stimulating PBMCs with pools of overlapping peptides spanning the M1 protein. mdpi.comnih.gov
Intracellular Cytokine Staining (ICS) : This flow cytometry-based technique provides a more detailed picture of the T-cell response. nih.gov Similar to the ELISPOT assay, PBMCs are stimulated with the M1 (61-72) peptide. However, in ICS, a protein transport inhibitor is added to trap cytokines within the activated T-cells. nih.govfrontiersin.org The cells are then stained with fluorescently labeled antibodies against specific cell surface markers (like CD4 and CD8) and intracellular cytokines (like IFN-γ, TNF-α, and IL-2). aai.orgeur.nl This allows researchers to not only quantify the responding T-cells but also to determine their phenotype (e.g., CD4+ or CD8+) and polyfunctionality (the ability to produce multiple cytokines simultaneously). nih.gov Studies have shown that both CD4+ and CD8+ T-cells can respond to M1 peptides by producing various cytokines. viroclinics.com
Proliferation Assays : These assays measure the ability of specific T-cells to proliferate, or divide, upon encountering their target antigen. A common method involves labeling PBMCs with a fluorescent dye like Carboxyfluorescein Succinimidyl Ester (CFSE) before stimulation with the M1 (61-72) peptide. oup.com As the T-cells that recognize the peptide divide, the CFSE dye is distributed equally among the daughter cells, leading to a stepwise reduction in fluorescence intensity. This allows for the tracking of cell division and quantification of the proliferative response.
Application of MHC Multimers for Antigen-Specific T-Cell Detection and Sorting
Major Histocompatibility Complex (MHC) multimers are powerful reagents that allow for the direct visualization and isolation of antigen-specific T-cells. frontiersin.org These reagents consist of multiple MHC molecules, each loaded with a specific peptide epitope like M1 (61-72), attached to a fluorescently labeled backbone.
The principle behind MHC multimers is that the multiple MHC-peptide complexes bind with high avidity to T-cell receptors (TCRs) that are specific for that particular combination. This allows for the staining of rare antigen-specific T-cells in a complex population of cells, which can then be detected and quantified by flow cytometry. mdpi.commdpi.com Furthermore, these labeled cells can be physically separated from other cells using a technique called fluorescence-activated cell sorting (FACS). google.com
The use of MHC class II multimers loaded with the M1 (61-72) peptide enables researchers to:
Directly enumerate the frequency of M1 (61-72)-specific CD4+ T-cells in blood and tissue samples. proimmune.com
Isolate these specific T-cells for further in-depth analysis, such as single-cell sequencing of their TCRs or functional characterization in culture. frontiersin.orggoogle.com
Investigate the phenotype and memory status of these cells by co-staining with antibodies against other cell surface markers.
Studies have successfully used MHC class II multimers to identify and characterize T-cells specific for influenza epitopes, providing valuable insights into the T-cell response in different tissues and age groups. frontiersin.orgmdpi.commdpi.com
Deep Mutational Scanning to Assess Epitope Robustness within the M1 Protein
Deep mutational scanning (DMS) is a high-throughput method used to systematically assess the functional consequences of every possible single amino acid substitution in a protein. plos.orgelifesciences.org This technique can be applied to understand the "robustness" or conservation of T-cell epitopes like M1 (61-72). The general workflow involves creating a library of viruses where the M1 gene contains a vast array of mutations. nih.govplos.org This library is then subjected to a selection pressure, such as replication in the presence of an immune response. By comparing the frequency of each mutation before and after selection using deep sequencing, researchers can infer the fitness cost of each mutation. plos.orgplos.org
In the context of the M1 (61-72) epitope, DMS can reveal:
Which amino acid positions within the epitope are critical for its recognition by T-cells. Mutations at these positions would likely lead to a loss of T-cell recognition and would be selected against in an immune individual.
The tolerance of the epitope to mutations. Some positions may be more tolerant to amino acid changes without significantly impacting T-cell recognition.
Potential viral escape mutations that would allow the virus to evade the T-cell response directed at this epitope.
While DMS has been extensively used to study other viral proteins like influenza nucleoprotein and hemagglutinin, its application to systematically evaluate the robustness of specific T-cell epitopes within the M1 protein is an emerging area of research. plos.orgfrontiersin.orgbiorxiv.org Such studies are crucial for designing vaccines that target highly conserved and mutationally constrained epitopes, thereby minimizing the potential for viral escape.
Systems Immunology Approaches to Characterize T-Cell Repertoires and Dynamics
Systems immunology integrates high-throughput experimental data with computational and mathematical modeling to gain a holistic understanding of the immune system. nih.gov When applied to the study of the influenza M1 (61-72) T-cell response, systems immunology approaches allow for a comprehensive characterization of the T-cell receptor (TCR) repertoire and its dynamics over time.
The TCR is the molecule on the surface of T-cells that recognizes the MHC-peptide complex. The diversity of the TCR repertoire is immense, allowing the immune system to recognize a vast array of pathogens. By combining techniques like MHC multimer sorting with next-generation sequencing, researchers can perform deep sequencing of the TCR genes from M1 (61-72)-specific T-cells. nih.gov This provides a detailed "snapshot" of the TCR repertoire, including:
Clonality : Identifying the specific TCR sequences (clonotypes) that are responding to the epitope and their relative frequencies. Studies have shown that the TCR repertoire responding to the influenza M1 epitope can be broad, with many different TCRs involved. nih.gov
Public vs. Private Repertoires : Some TCR sequences, known as "public" TCRs, are shared among many individuals, suggesting a common and effective way of recognizing the epitope. pnas.orgpnas.org In contrast, "private" TCRs are unique to an individual. Systems approaches can map the landscape of public and private TCRs responding to M1 (61-72).
TCR Dynamics : By analyzing TCR repertoires at different time points (e.g., before and after infection or vaccination), researchers can track the expansion and contraction of specific T-cell clonotypes, providing insights into the dynamics of the immune response and the formation of immunological memory. pnas.org
Furthermore, by integrating TCR repertoire data with other "omics" data (e.g., transcriptomics, proteomics), systems immunology can build predictive models of the T-cell response and identify key molecular signatures associated with protective immunity. nih.gov
Structural Biology Techniques for Epitope-MHC-TCR Complex Analysis
Understanding the three-dimensional structure of the M1 (61-72) epitope in complex with the MHC molecule and the responding TCR is fundamental to deciphering the molecular basis of its recognition. X-ray crystallography and other structural biology techniques are employed to solve the atomic-level structure of this trimolecular complex.
These structural studies provide critical insights into:
Epitope Presentation : How the M1 (61-72) peptide binds to the groove of the MHC molecule and which amino acid side chains of the peptide are exposed for TCR recognition. nih.gov The conformation of the peptide within the MHC groove can significantly influence its immunodominance. nih.govresearchgate.net
TCR Recognition : The precise molecular interactions between the TCR and the peptide-MHC complex. This includes identifying the specific contact points and the energetic contributions of individual amino acids to the binding affinity. nih.gov
Cross-reactivity and Escape : Structural analysis can explain how a single TCR might be able to recognize variants of the M1 epitope or why certain mutations in the epitope lead to a loss of TCR binding and viral escape. pnas.org
By comparing the structures of different TCRs bound to the same M1 (61-72)-MHC complex, researchers can understand the structural basis for the diversity of the TCR repertoire. nih.govnih.gov This knowledge is invaluable for the rational design of immunotherapies and vaccines that aim to elicit specific and effective T-cell responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
